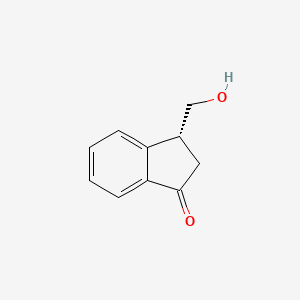
(3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a hydroxymethyl group attached to an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 3-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one using sodium borohydride (NaBH4) in methanol. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the corresponding ketone is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method allows for large-scale production with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 3-(Carboxymethyl)-2,3-dihydro-1H-inden-1-one.
Reduction: 3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol.
Substitution: Various substituted indanones depending on the nucleophile used.
Scientific Research Applications
(3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of (3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-Ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic Acid Sodium Salt.
- (3R)-3,4-Dihydroxy-3-(hydroxymethyl)butanenitrile 4-glucoside.
- (±)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine .
Uniqueness
(3R)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific indanone core structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications .
Properties
CAS No. |
651013-85-3 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(3R)-3-(hydroxymethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O2/c11-6-7-5-10(12)9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2/t7-/m0/s1 |
InChI Key |
LPZTWGCXJIQDGK-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2C1=O)CO |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















